molecular formula C7H7N3 B13031975 4-Methyl-1H-imidazo[4,5-c]pyridine CAS No. 27582-18-9

4-Methyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B13031975
CAS No.: 27582-18-9
M. Wt: 133.15 g/mol
InChI Key: HEISWZKHISNNDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1H-imidazo[4,5-c]pyridine is a versatile nitrogen-rich heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to interact with a wide range of enzymatic targets, making it a privileged structure for developing novel therapeutic agents . Researchers utilize this core structure to design and synthesize compounds for investigating various disease pathways. The imidazo[4,5-c]pyridine scaffold is recognized for its diverse pharmacological potential. While the specific activity of the 4-methyl derivative is subject to ongoing research, analogues of this compound class have demonstrated potent activity in areas including antitumor therapy, where they act as inhibitors of key kinases such as Aurora A, TBK1, and IKK-ɛ . Furthermore, this scaffold is found in compounds investigated as Src family kinase (SFK) inhibitors, which are relevant in challenging conditions like glioblastoma multiforme . The core structure also serves as a key intermediate in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes by qualified laboratory personnel. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the compound appropriately in a controlled laboratory setting.

Properties

CAS No.

27582-18-9

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

4-methyl-1H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C7H7N3/c1-5-7-6(2-3-8-5)9-4-10-7/h2-4H,1H3,(H,9,10)

InChI Key

HEISWZKHISNNDA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1N=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-imidazole-4-amine with suitable electrophiles, such as fumaric or maleic acid derivatives, followed by intramolecular cyclization . This process can be catalyzed by various reagents, including acids or bases, depending on the specific reaction conditions required.

Industrial Production Methods

In an industrial setting, the production of 4-Methyl-1H-imidazo[4,5-c]pyridine may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as transition metals, can also enhance the efficiency of the synthesis process. Additionally, purification techniques like crystallization or chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield partially or fully saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are employed under appropriate conditions, such as acidic or basic environments.

Major Products

The major products formed from these reactions include N-oxides, reduced imidazopyridines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-Methyl-1H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit the activity of certain kinases or modulate the function of GABA receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The imidazo[4,5-c]pyridine core differs from related isomers (e.g., imidazo[1,2-a]pyridine or imidazo[4,5-b]pyridine) in the position of nitrogen atoms and ring fusion, which significantly alters electronic properties and binding modes. For example:

  • Imidazo[1,2-a]pyridine : Widely used in clinical drugs (e.g., zolpidem), this isomer has a more electron-rich pyridine ring, enhancing interactions with GABA receptors.
  • Imidazo[4,5-b]pyridine : The nitrogen at the 3-position facilitates stronger hydrogen bonding with kinase ATP pockets, as seen in inhibitors targeting VEGFR-2 .
  • Imidazo[4,5-c]pyridine : The 4-methyl substituent enhances hydrophobicity, favoring interactions with hydrophobic pockets in BET proteins (e.g., BRD4) but reducing solubility compared to unsubstituted analogs .

Biological Activity

4-Methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

4-Methyl-1H-imidazo[4,5-c]pyridine possesses a fused imidazole and pyridine ring structure. This unique arrangement contributes to its interaction with various biological targets, influencing multiple cellular pathways essential for health and disease.

Imidazo[4,5-c]pyridines, including 4-methyl derivatives, are known to act on several biological pathways:

  • GABA Receptor Modulation : These compounds have been identified as positive allosteric modulators of GABAA_A receptors, which play a crucial role in neurotransmission and anxiety regulation .
  • Kinase Inhibition : Studies have shown that derivatives can inhibit cyclin-dependent kinases (CDKs) and Aurora kinases, which are vital in cell cycle regulation and cancer proliferation .
  • Antiviral Activity : Certain imidazo[4,5-c]pyridine derivatives exhibit antiviral properties against herpes simplex virus types I and II by reducing lesion development in animal models .

Biological Activity Overview

The biological activity of 4-methyl-1H-imidazo[4,5-c]pyridine has been evaluated across various assays:

Antiproliferative Activity

Research indicates that 4-methyl-1H-imidazo[4,5-c]pyridine exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50_{50} values observed in different studies:

Cell LineIC50_{50} (µM)Reference
HeLa0.069
MDA-MB-2310.075
A5490.221
SW6201.8

These values indicate the compound's effectiveness in inhibiting cell growth, with lower IC50_{50} values reflecting higher potency.

Antiviral Activity

In vivo studies have demonstrated the efficacy of imidazo[4,5-c]pyridine derivatives against viral infections. For instance:

  • Herpes Simplex Virus : A derivative showed a significant reduction in lesion severity when administered to guinea pigs infected with HSV .
  • Mechanism : The antiviral action is believed to involve direct virucidal effects and modulation of host immune responses.

Case Studies

Several studies have elucidated the biological activity of 4-methyl-1H-imidazo[4,5-c]pyridine:

  • Cancer Cell Lines : A study demonstrated that substituents on the imidazo ring significantly influenced antiproliferative activity against various cancer cell lines. Modifications led to enhanced potency, particularly with hydroxyl substitutions that lowered IC50_{50} values across multiple assays .
  • Antiviral Efficacy : Research involving topical application of imidazo derivatives showed promising results in reducing lesions caused by herpes viruses in animal models. The treatment not only decreased the number of lesions but also shortened their duration significantly compared to untreated controls .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of imidazo[4,5-c]pyridine derivatives suggests favorable absorption characteristics with potential for oral bioavailability. However, further studies are required to assess long-term toxicity and side effects associated with chronic use.

Q & A

Q. What are the established synthetic routes for 4-Methyl-1H-imidazo[4,5-c]pyridine, and how do reaction conditions influence isomer ratios?

4-Methyl-1H-imidazo[4,5-c]pyridine is typically synthesized via cyclization reactions using pyridine or imidazole precursors. For example, ribosylation of halogenated intermediates (e.g., 4-chloro derivatives) under varying conditions (e.g., temperature, solvent polarity) can yield different N-glycosylated isomers. Evidence from nucleoside synthesis shows that ribosylation of 4-chloro-o-triazolo[4,5-c]pyridine produces major and minor isomers (β-3 vs. β-2 configurations), with isomer ratios dependent on reaction conditions . Optimized protocols often employ trifluoroacetic anhydride (TFAA) and hydrogen peroxide–urea complex (UHP) for efficient N-oxidation of electron-deficient pyridines .

Q. How can structural characterization of 4-Methyl-1H-imidazo[4,5-c]pyridine derivatives be performed to confirm regiochemistry?

Key methods include:

  • NMR spectroscopy : Anomeric proton chemical shifts (e.g., δ 7.83 for β-3 glycosylation) and coupling constants (e.g., J1',2' = 2.8 Hz) help distinguish ribosylation sites .
  • X-ray crystallography : Bond lengths and angles (e.g., C-N vs. C-O distances) validate tautomeric forms and substitution patterns .
  • UV spectroscopy : Comparative analysis with methylated analogs (e.g., 3-methyl derivatives) can confirm glycosylation sites via empirical spectral rules .

Q. What computational tools are used to predict vibrational spectra and optimize geometry for 4-Methyl-1H-imidazo[4,5-c]pyridine?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level effectively predicts vibrational normal modes, IR/Raman spectra, and potential energy distributions (PED). Experimental and theoretical bond lengths (e.g., C-N: 1.34–1.38 Å) and angles align closely, enabling validation of tautomeric structures (1H vs. 3H forms) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, alkylation) impact the biological activity of 4-Methyl-1H-imidazo[4,5-c]pyridine derivatives?

  • Halogenation : Bromination at position 4 (e.g., NSC 218415) enhances receptor binding affinity in angiotensin II antagonists, as shown in QSAR studies .
  • Methylation : Methyl groups at position 3 increase lipophilicity, altering pharmacokinetic profiles (e.g., brain:plasma ratios) .
  • Glycosylation : Ribosyl derivatives exhibit nucleoside-like activity, with β-3 configurations showing preferential enzyme inhibition .

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies often arise from:

  • Tautomerism : 1H vs. 3H tautomers exhibit distinct electronic properties and binding modes. DFT calculations and X-ray data clarify dominant tautomers .
  • Assay conditions : Variations in pH (e.g., UV spectral shifts at pH 1 vs. 11) or solvent polarity can alter activity measurements .
  • Structural analogs : Comparative studies with imidazo[4,5-b]pyridines highlight position-specific effects (e.g., chlorine at C4 vs. C2) .

Q. How can molecular docking and QSAR models guide the design of 4-Methyl-1H-imidazo[4,5-c]pyridine-based inhibitors?

  • QSAR : 3D-QSAR models using CoMFA/CoMSIA identify critical substituents (e.g., electron-withdrawing groups at C4 improve angiotensin II receptor antagonism) .
  • Docking : Simulations with SSAO (semicarbazide-sensitive amine oxidase) reveal hydrogen bonding between the imidazole ring and catalytic residues, guiding inhibitor design .

Q. What methodologies assess the pharmacokinetic (PK) and pharmacodynamic (PD) properties of 4-Methyl-1H-imidazo[4,5-c]pyridine derivatives in vivo?

  • PK studies : Mouse models measure plasma half-life, clearance, and brain penetration (e.g., low brain:plasma ratios linked to P-glycoprotein efflux) .
  • PD assays : Disease models (e.g., hypertension) correlate plasma concentrations with receptor occupancy or enzyme inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.